3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol

Description

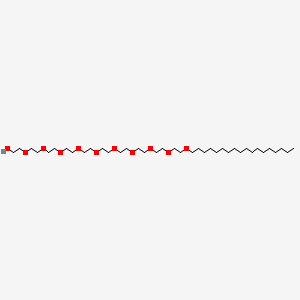

3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol is a polyethylene glycol (PEG)-based monoalkyl ether, structurally characterized by a long hydrocarbon chain (C38) interspersed with ten ethylene oxide (EO) units. Its molecular formula is C38H76O11, with a molecular weight of 709.00 g/mol . The compound is part of a broader family of PEGylated alcohols, where the number of EO units and alkyl chain length dictate its physicochemical properties and applications. It is often used in industrial and research settings as a nonionic surfactant, emulsifier, or solubilizing agent due to its amphiphilic nature .

Notably, the compound exists in both saturated and unsaturated forms. For example, the unsaturated variant, 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracont-39-en-1-ol (CAS 24871-34-9), features a Z-configured double bond in the alkyl chain and is commercially termed "oleyl alcohol decaglycol ether" or "Polyoxyethylene(10)oleyl ether" .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H78O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-40-21-23-42-25-27-44-29-31-46-33-35-48-37-38-49-36-34-47-32-30-45-28-26-43-24-22-41-20-18-39/h39H,2-38H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUQMTZUNUBOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H78O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927226 | |

| Record name | 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

711.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13149-86-5 | |

| Record name | 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013149865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol typically involves the polymerization of ethylene oxide. The process begins with the initiation of the polymerization reaction using a suitable initiator, such as an alcohol or an alkoxide. The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the formation of the desired polymer chain length.

Industrial Production Methods: In industrial settings, the production of this compound is often achieved through large-scale polymerization reactors. These reactors allow for precise control over the reaction parameters, resulting in high yields and consistent product quality. The polymerization process is typically followed by purification steps to remove any unreacted monomers and by-products.

Chemical Reactions Analysis

Types of Reactions: 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the end of the polymer chain can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent for various chemical reactions.

Biology: The compound is utilized in the study of biological membranes and as a component in the formulation of drug delivery systems.

Industry: The compound is used in the production of surfactants, lubricants, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol involves its interaction with molecular targets through its hydroxyl and ether groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The compound can also act as a solubilizing agent, enhancing the bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

Table 1: Comparison of PEGylated Monoalkyl Ethers

Analysis of Ethylene Oxide Unit Impact

- Hydrophilicity/Solubility : Increasing EO units enhance water solubility. For instance, the dodecaoxa derivative (12 EO units) exhibits greater hydrophilicity than the decaoxa analog (10 EO) .

- Thermal Stability : Longer EO chains correlate with higher boiling points. The dodecaoxa compound has a boiling point of 700.8°C , while data for decaoxa derivatives are sparse but expected to be lower.

- Toxicity : Shorter EO chains (e.g., decaoxa) demonstrate lower acute toxicity (LD50 >2000 mg/kg) compared to dodecaoxa analogs, which are classified as hazardous (oral Category 4) .

Fragmentation and Analytical Behavior

Mass spectrometry studies reveal that PEGylated alcohols with varying EO units share common fragmentation patterns. For example, decaoxa and undecaoxa compounds produce fragments at m/z 487.36 (C27H51O7) and m/z 547.33 (C24H51O13), indicative of ethylene oxide chain cleavage . This similarity aids in identifying homologous compounds in complex mixtures.

Commercial and Industrial Relevance

- Dodecaoxa Derivatives : Employed in industrial detergents and emulsifiers, leveraging their higher solubility and stability .

Biological Activity

Chemical Structure and Properties

3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol is characterized by a long carbon chain with multiple ether linkages. Its chemical formula can be represented as C30H62O10. The presence of multiple hydroxyl groups contributes to its solubility in polar solvents and potential interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Properties : Research suggests that polyether compounds can disrupt microbial cell membranes, leading to cell lysis and death.

- Cytotoxic Effects : Some studies have evaluated the cytotoxicity of similar compounds against various cancer cell lines using assays such as MTT and colony-forming assays. These assays help determine the effectiveness of the compound in inhibiting cell proliferation.

Case Studies and Research Findings

-

Antioxidant Activity :

- A study evaluated the antioxidant capacity of various polyether compounds and found that those with longer carbon chains exhibited enhanced radical scavenging activity. The IC50 values indicated effective concentrations for biological applications.

-

Antimicrobial Testing :

- In vitro tests assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups. Table 1 summarizes the antimicrobial activity against different bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

| Pseudomonas aeruginosa | 10 | 0 |

- Cytotoxicity Assays :

- The cytotoxic effects were evaluated using the MTT assay on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.

In Vivo Studies

While in vitro studies provide valuable insights, in vivo research is crucial for understanding the full biological implications. Preliminary animal studies have shown that administration of decaoxaoctatetracontan-1-ol led to reduced tumor growth rates in xenograft models.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol with high purity?

- Methodological Answer : Multi-step etherification is typically employed. For example, Williamson ether synthesis can be optimized using sodium hydride (NaH) as a base in tetrahydrofuran (THF) under inert conditions (0°C, 0.17 hours) to minimize side reactions . Subsequent purification via column chromatography (silica gel, methanol/dichloromethane gradients) ensures >95% purity. Monitoring reaction progress with thin-layer chromatography (TLC) and verifying molecular weight via MALDI-TOF mass spectrometry is critical.

Q. Which analytical techniques are most effective for characterizing the compound’s physicochemical properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies ether linkage patterns and confirms hydroxyl terminal groups (δ ~1.5 ppm for terminal -OH in DMSO-d6) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, water/acetonitrile gradient) assesses purity and detects oligomer impurities .

- Density and pKa : Experimental validation of predicted density (1.116 g/cm³) and pKa (14.06) requires pycnometry and potentiometric titration, respectively .

Q. How can researchers validate the compound’s solubility profile for aqueous applications?

- Methodological Answer : Phase solubility studies in water, ethanol, and dimethyl sulfoxide (DMSO) at 25°C and 37°C quantify solubility limits. Turbidimetric analysis (UV-Vis at 600 nm) detects cloud points for temperature-dependent solubility shifts, critical for drug formulation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s inhibitory effects on cytochrome P450 enzymes (e.g., CYP3A4)?

- Methodological Answer : Competitive inhibition assays using human liver microsomes and CYP3A4-specific substrates (e.g., midazolam) quantify IC50 values. Molecular docking simulations (AutoDock Vina) model interactions between the PEG chain and the enzyme’s hydrophobic active site, correlating with experimental inhibition data .

Q. How can structural modifications enhance the compound’s utility in nanoparticle stabilization?

- Methodological Answer :

- Branching vs. Linear Architectures : Compare PEGylation efficiency by synthesizing branched analogs (e.g., 4-arm PEG) and assessing nanoparticle size (dynamic light scattering) and colloidal stability (zeta potential).

- End-Group Functionalization : Introduce thiol (-SH) or maleimide termini via Mitsunobu reaction to enable covalent conjugation with gold nanoparticles .

Q. What experimental approaches resolve contradictions between predicted and observed boiling points (e.g., 571.4°C predicted vs. 585.5°C observed)?

- Methodological Answer : Differential scanning calorimetry (DSC) under reduced pressure (0.1 mmHg) minimizes thermal decomposition. Gas chromatography-mass spectrometry (GC-MS) with a high-temperature column (up to 400°C) validates volatility profiles. Discrepancies may arise from impurities or oligomer content, requiring rigorous purification .

Q. How does the compound’s chain length impact pharmacokinetic parameters like blood-brain barrier (BBB) penetration?

- Methodological Answer :

- In Vitro BBB Models : Use co-cultures of brain endothelial cells and astrocytes to measure permeability (Papp) via LC-MS/MS quantification.

- Molecular Weight Correlation : Compare PEG-11 (502.59 g/mol) with shorter (PEG-6) and longer (PEG-15) chains. PEG-11’s high molecular weight (>500 Da) typically restricts BBB penetration, aligning with predicted "No" for BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.